4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
4-[2-(3,4-Dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a structurally complex heterocyclic compound featuring a benzothiazin core modified with a sulfone group (1,1-dioxido), a fluorine substituent at the 6-position, a 3,4-dimethoxybenzoyl moiety at the 2-position, and a benzonitrile group at the 4-position.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5S/c1-31-20-9-5-16(11-21(20)32-2)24(28)23-14-27(18-7-3-15(13-26)4-8-18)19-12-17(25)6-10-22(19)33(23,29)30/h3-12,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUTMVJCNGFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide (DMF) at room temperature.
Synthesis of benzothiazinone core: The benzothiazinone core is synthesized by reacting 2-aminothiophenol with a suitable fluoro-substituted benzoyl chloride under controlled conditions.
Coupling reaction: The final step involves coupling the benzothiazinone core with benzonitrile using a suitable coupling agent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the benzothiazine/benzoxathiin family, which shares a bicyclic framework with sulfur and nitrogen/oxygen heteroatoms. Below is a detailed comparison with analogs reported in the literature:
Structural and Electronic Modifications
a. Core Heteroatom Variations
- Benzothiazin vs. Benzoxathiin: The target compound’s benzothiazin core (with a nitrogen atom) differs from benzoxathiins (oxygen and sulfur) described in and .
b. Substituent Effects
Physicochemical Properties
While explicit data for the target compound are unavailable, trends can be inferred:
Analytical and Crystallographic Tools
Structural validation of such compounds relies on tools like SHELX (for crystallographic refinement) and WinGX/ORTEP (for visualization), as noted in , and 5. These programs enable precise determination of bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters), critical for comparing conformational flexibility with analogs .
Biological Activity
The compound 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a complex organic molecule belonging to the benzothiazine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, such as the presence of methoxy and fluoro substituents, may enhance its pharmacological efficacy.
Structure and Synthesis
The structural formula of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, where specific routes may vary based on starting materials and desired yields. The benzothiazine core is characterized by a sulfur-containing heterocyclic ring, known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively.
Table 1: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 | 2D Assay |
| Compound B | HCC827 (Lung) | 20.46 ± 8.63 | 3D Assay |
| Benzothiazine Derivative | NCI-H358 (Lung) | 16.00 ± 9.38 | 3D Assay |
These results suggest that the compound may have a promising role in cancer therapy due to its ability to target specific pathways involved in tumor growth.
Antimicrobial Activity
Benzothiazine derivatives have also been evaluated for their antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited potent antibacterial activity.
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
The presence of methoxy and fluoro groups in the structure is believed to enhance the lipophilicity and bioactivity of these compounds.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
- Gene Expression Influence : The compound may also modulate gene expression related to immune response and cell proliferation.
Case Studies
A notable study explored the acute toxicity of related benzothiazine compounds using both in silico and in vivo methods. The LD50 was determined to be 1190 mg/kg for one of the derivatives, indicating a moderate safety profile suitable for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
